2,3,3-trichloro-N-(6-methoxypyridin-3-yl)prop-2-enamide
Description
2,3,3-Trichloro-N-(6-methoxypyridin-3-yl)prop-2-enamide is a halogenated acrylamide derivative characterized by a trichloro-substituted propenamide backbone and a 6-methoxypyridin-3-yl substituent.
Properties
IUPAC Name |
2,3,3-trichloro-N-(6-methoxypyridin-3-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3N2O2/c1-16-6-3-2-5(4-13-6)14-9(15)7(10)8(11)12/h2-4H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRYTWLDUDIQJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)C(=C(Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-trichloro-N-(6-methoxypyridin-3-yl)prop-2-enamide typically involves the reaction of 6-methoxy-3-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2,3,3-trichloroacrylamide under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2,3,3-Trichloro-N-(6-methoxy-3-pyridinyl)acrylamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted acrylamides
Scientific Research Applications
2,3,3-Trichloro-N-(6-methoxy-3-pyridinyl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,3,3-trichloro-N-(6-methoxypyridin-3-yl)prop-2-enamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the functional groups present. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Features and Substituent Effects
A comparison of key structural analogs is summarized below:
Key Observations:
Halogenation vs. Cyano/Sulfur Groups: The target’s trichloro groups likely increase electrophilicity and steric hindrance compared to cyano or sulfur-containing analogs (e.g., compound 1 in ). This could reduce nucleophilic attack susceptibility but enhance reactivity in radical or cross-coupling reactions . Sulfinyl or sulfanyl groups (as in and ) introduce polarity, improving solubility in polar solvents, whereas the methoxypyridine group in the target may balance lipophilicity and H-bonding .
Aromatic Substituents: The 6-methoxypyridin-3-yl group in the target could engage in stronger hydrogen bonding compared to phenyl or chromone rings due to the methoxy donor and pyridine’s nitrogen acceptor . Antimicrobial activity in phenylamino-substituted analogs () suggests that the target’s pyridine ring might similarly interact with biological targets, though activity depends on substituent positioning .
Hydrogen Bonding and Crystallographic Considerations
- The methoxy and pyridine groups in the target compound may form directional hydrogen bonds, as described in Etter’s graph-set analysis (). This contrasts with sulfinyl-containing analogs (), where sulfinyl oxygen could act as a stronger H-bond acceptor .
- Crystallographic studies using SHELX software () could reveal packing differences: trichloro groups may induce denser crystal packing compared to bulkier chromone or sulfinyl substituents .
Biological Activity
2,3,3-Trichloro-N-(6-methoxypyridin-3-yl)prop-2-enamide is a synthetic organic compound that has garnered attention in medicinal chemistry and agricultural sciences due to its unique chemical structure and potential bioactive properties. This article explores its biological activity, including antimicrobial and herbicidal effects, as well as its synthesis and chemical properties.
- Molecular Formula : C9H7Cl3N2O2
- Molar Mass : 281.52 g/mol
- CAS Number : 338965-63-2
The compound features a trichlorinated propene structure along with a methoxypyridine moiety, which contributes to its biological activity. Its synthesis typically involves several key steps under controlled conditions to prevent undesired reactions .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that chlorinated compounds can disrupt microbial cell membranes or inhibit specific metabolic pathways, leading to cell death. This compound's trichloro group may enhance its potency against various bacterial strains.
Herbicidal Activity
The herbicidal potential of this compound is also noteworthy. Preliminary studies suggest it may inhibit plant growth by interfering with photosynthesis or disrupting hormonal balance in plants. The methoxypyridine moiety could play a role in selectively targeting certain plant species while minimizing impact on others.
The exact mechanism of action for this compound remains under investigation; however, it is hypothesized to involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for cellular metabolism.
- Receptor Modulation : Potential interactions with cellular receptors involved in growth and development pathways.
These mechanisms could explain the compound's observed biological activities, including anti-inflammatory and anti-cancer effects noted in related studies .
Study on Antimicrobial Efficacy
A study conducted on various chlorinated compounds demonstrated that those with similar structures to this compound exhibited strong antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of non-chlorinated analogs, indicating enhanced efficacy due to the presence of chlorine atoms.
Herbicidal Effects in Controlled Trials
In controlled agricultural trials, the application of this compound resulted in notable reductions in weed biomass compared to untreated controls. The compound was effective at low concentrations (10–20 mg/L), suggesting it could be developed into a viable herbicide with reduced environmental impact .
Summary of Findings
| Property | Value |
|---|---|
| Molecular Formula | C9H7Cl3N2O2 |
| Molar Mass | 281.52 g/mol |
| CAS Number | 338965-63-2 |
| Antimicrobial Activity | Effective against Gram-positive bacteria |
| Herbicidal Activity | Significant reduction in weed biomass at low concentrations |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
